5-bromo-2-ethynyl-1,3-difluorobenzene
Description
Properties
CAS No. |
1823343-58-3 |
|---|---|
Molecular Formula |
C8H3BrF2 |
Molecular Weight |
217 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
A tetrahydrofuran (THF) solution of 5-bromo-1,3-difluorobenzene (0.40 g) is treated with 1,8-diazabicycloundec-7-ene (DBU) (0.84 g) and ethyl (2Z)-chloro(hydroxyimino)acetate (0.55 g) under inert conditions. The mixture is stirred at room temperature for 12 hours, followed by aqueous workup and purification via column chromatography.
Key Parameters:
| Component | Quantity | Role |
|---|---|---|
| 5-Bromo-1,3-difluorobenzene | 0.40 g | Substrate |
| DBU | 0.84 g | Base |
| Ethyl chlorooximinoacetate | 0.55 g | Ethynyl Source |
| THF | 18 mL | Solvent |
This method achieves moderate yields (∼65%) but requires stringent exclusion of moisture and oxygen to prevent side reactions.
Functional Group Interconversion Strategies
Bromine-Ethynyl Metathesis
A hypothetical route involves treating 1,3-difluoro-2-iodo-5-bromobenzene with trimethylsilylacetylene under CuI/Pd(PPh₃)₄ catalysis, followed by desilylation:
This remains untested but aligns with known cross-coupling methodologies.
Challenges and Optimization
Selectivity Issues
The electron-withdrawing effects of fluorine and bromine substituents deactivate the benzene ring, necessitating aggressive conditions that risk C-F bond cleavage or ethynyl group polymerization .
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Byproducts |
|---|---|---|---|
| THF | PdCl₂(PPh₃)₂ | 65 | Diacetylene |
| DMF | Pd(OAc)₂/Xantphos | 58 | Dehalogenated |
| Toluene | CuI/Pd(PPh₃)₄ | 72 | None observed |
Polar solvents like DMF exacerbate side reactions, while toluene improves selectivity.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-ethynyl-1,3-difluorobenzene undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Results in the formation of alcohols or aldehydes.
Substitution: Leads to the formation of other halogenated compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 5-bromo-2-ethynyl-1,3-difluorobenzene exerts its effects depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biological systems, its interactions with molecular targets can lead to the modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison :
2-Bromo-1,3-difluorobenzene Structure: Br at position 2, F at 1 and 3. Lacks the ethynyl group, reducing reactivity toward cycloaddition reactions. Used as a precursor in synthesizing Raf inhibitors via Sonogashira coupling .
1-Bromo-2,3-difluorobenzene (CAS 38573-88-5)
- Boiling point: 234°C; Density: 1.724 g/cm³.
- Lacks ethynyl group; primarily employed as a laboratory reagent .
2-Bromo-5-chloro-1,3-difluorobenzene (CAS 883546-16-5)
- Molecular Formula: C₆H₂BrClF₂.
- Features Cl at position 5 instead of Br.
- Applications: Intermediate in pesticides, dyes, and pharmaceuticals .
5-Bromo-2-(bromomethyl)-1,3-difluorobenzene Contains a bromomethyl (–CH₂Br) group instead of ethynyl.
Table 1: Structural and Physical Properties
*Estimated properties based on analogs.
Biological Activity
5-Bromo-2-ethynyl-1,3-difluorobenzene (C8H4BrF2) is an organic compound characterized by a unique substitution pattern on a benzene ring, incorporating bromine, fluorine, and an ethynyl group. This specific arrangement contributes to its reactivity and potential biological applications, particularly in medicinal chemistry and material science. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research, and relevant case studies.
This compound is synthesized through various organic reactions that typically involve halogenation and ethynylation processes. The presence of the ethynyl group enhances its reactivity, making it a valuable intermediate for further chemical modifications.
| Property | Value |
|---|---|
| Molecular Formula | C8H4BrF2 |
| Molecular Weight | 219.02 g/mol |
| Boiling Point | Not well-documented |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Reactivity : The bromine atom can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA. This interaction can lead to enzyme inhibition or DNA modification, potentially resulting in cytotoxic effects against cancer cells.
- Fluorine Substitution Effects : The difluorobenzene moiety enhances lipophilicity and membrane permeability, allowing for better cellular uptake and interaction with biological targets.
- Ethynyl Group Contributions : The ethynyl group may facilitate further functionalization or serve as a reactive site for coupling reactions with other biomolecules.
Biological Applications
This compound has been investigated for various biological activities:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, related difluorobenzene derivatives have shown promising results in inhibiting the growth of breast (MCF-7) and lung (A-549) cancer cells .
- Antimicrobial Activity : Research indicates potential antimicrobial properties that could be harnessed for developing new antibiotics or antifungal agents.
Study 1: Anticancer Activity Assessment
In a study assessing the anticancer activity of difluorobenzene derivatives, compounds structurally related to this compound were tested against MCF-7 and A-549 cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, demonstrating their potential as effective anticancer agents .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of related compounds revealed that the bromine atom's electrophilic nature allowed for selective targeting of nucleophilic residues in enzymes involved in cancer proliferation pathways. This mechanism underpins the observed cytotoxic effects and suggests a pathway for further drug development .
Q & A
Q. What are the optimal synthetic routes for 5-bromo-2-ethynyl-1,3-difluorobenzene, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1: Precursor Selection
Start with halogenated aromatic precursors (e.g., 1,3-difluoro-5-bromobenzene derivatives). The bromine atom serves as a leaving group for subsequent ethynylation. - Step 2: Ethynyl Group Introduction
Use Sonogashira coupling under palladium catalysis to introduce the ethynyl group. Optimize solvent (e.g., THF or DMF), temperature (60–80°C), and ligand (e.g., PPh₃) to enhance yield . - Step 3: Purification
Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol) ensures purity. Monitor by TLC (Rf ~0.5 in 3:1 hexane:EtOAc). - AI-Driven Optimization : Tools like Reaxys or Pistachio can predict feasible pathways and side reactions, improving efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR : Identify fluorine environments. Expect two distinct peaks for the 1,3-difluoro substituents (δ ≈ -110 to -120 ppm). Use 4-bromo-1,3-difluorobenzene as an internal standard .
- ¹H NMR : The ethynyl proton appears as a singlet (δ ≈ 2.5–3.5 ppm). Aromatic protons show coupling patterns (e.g., doublets for ortho-fluorine interactions).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M]⁺ (m/z ≈ 234–236 for C₈H₃BrF₂). Fragmentation peaks (e.g., loss of Br or ethynyl group) validate structure .
- IR Spectroscopy : C≡C stretch (~2100 cm⁻¹) and C-F stretches (~1200 cm⁻¹) are diagnostic .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of volatile intermediates .
- Storage : Keep in amber vials at 2–8°C to prevent degradation. Label containers with hazard symbols (e.g., corrosive, toxic).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Avoid aqueous rinses to prevent exothermic reactions .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected coupling in NMR) be resolved for this compound?
Methodological Answer:
- Isotopic Labeling : Synthesize deuterated analogs (e.g., replace H with D on the ethynyl group) to simplify splitting patterns in NMR .
- Computational Validation : Use DFT calculations (Gaussian or ORCA) to simulate NMR spectra and compare with experimental data. Adjust substituent parameters (e.g., fluorine’s electronegativity) for accuracy .
- Variable Temperature NMR : Probe dynamic effects (e.g., rotational barriers) that may cause peak broadening at lower temperatures .
Q. How can the ethynyl group’s reactivity be leveraged in click chemistry applications?
Methodological Answer:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : React with azides to form 1,4-disubstituted triazoles. Optimize Cu(I) source (e.g., CuBr), ligand (TBTA), and solvent (t-BuOH/H₂O) for regioselectivity .
- Kinetic Studies : Use stopped-flow UV-Vis to monitor reaction rates. Vary substituents (e.g., electron-withdrawing fluorine) to assess electronic effects on reactivity.
- Solid-Phase Synthesis : Immobilize the compound on resin for iterative triazole formation, enabling peptide backbone modifications .
Q. What computational strategies predict substituent effects on the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Model transition states for Suzuki-Miyaura couplings (e.g., with phenylboronic acids). The bromine atom’s leaving group ability and fluorine’s ortho-directing effects are critical .
- Hammett Analysis : Quantify substituent effects (σₚ values) using reaction rates. Compare Br/F meta/para positions to predict regioselectivity .
- Solvent Modeling : COSMO-RS simulations assess solvent polarity’s impact on reaction thermodynamics (e.g., DMF vs. toluene) .
Q. How to design experiments probing halogen bonding interactions in this compound?
Methodological Answer:
- X-ray Crystallography : Co-crystallize with Lewis bases (e.g., pyridine derivatives) to visualize Br···N interactions. Refine structures using SHELXL .
- Thermodynamic Titration : Use isothermal titration calorimetry (ITC) to measure binding constants (Kₐ) with iodide salts.
- DFT-Based ESP Maps : Generate electrostatic potential surfaces to identify electrophilic regions (e.g., bromine’s σ-hole) prone to halogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
